1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Description
1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a piperidine-carboxamide derivative characterized by two critical structural motifs:
- A 2,4-dimethoxyphenyl group linked via an amino-oxoethyl chain to the piperidine ring.
- A pyridin-3-ylmethyl substituent attached to the carboxamide nitrogen.
Properties
IUPAC Name |
1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-29-18-5-6-19(20(12-18)30-2)25-21(27)15-26-10-7-17(8-11-26)22(28)24-14-16-4-3-9-23-13-16/h3-6,9,12-13,17H,7-8,10-11,14-15H2,1-2H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUAHHOPXUUERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Direct Amidation of Piperidine-4-carboxylic Acid
Adapting methods from piperidine carboxylate couplings:
Step 1: Acid Activation
Piperidine-4-carboxylic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) in anhydrous DCM at 0–5°C for 2 h to form the corresponding acyl chloride.
Step 2: Amide Coupling
The acyl chloride is reacted with pyridin-3-ylmethanamine (1.1 eq) in presence of triethylamine (2.0 eq) at room temperature for 12 h:
$$
\text{C}5\text{H}{10}\text{NCOCl} + \text{C}6\text{H}8\text{N}2 \xrightarrow{\text{Et}3\text{N}} \text{C}{12}\text{H}{17}\text{N}_3\text{O} + \text{HCl} \quad
$$
Typical Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 68–72% |
Route B: Solid-Phase Peptide Synthesis (SPPS)
Following resin-based strategies from:
- Load Fmoc-piperidine-4-carboxylic acid onto 2-chlorotrityl resin (1.5 eq)
- Deprotect with 20% piperidine/DMF
- Couple pyridin-3-ylmethanamine using HBTU/HOBt activation
- Cleave from resin with TFA/DCM (95:5)
Advantages :
- Higher purity (85–90% by HPLC)
- Scalable to multi-gram quantities
Installation of 2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl Sidechain
Method 1: Urea Formation via Isocyanate Intermediate
Adapting urea synthesis protocols from:
Step 1: Ethyl Glycinate Activation
Treat ethyl glycinate hydrochloride (1.2 eq) with triphosgene (0.4 eq) in dry THF at −78°C to generate the isocyanate intermediate.
Step 2: Nucleophilic Attack by Piperidine
Add N-(pyridin-3-ylmethyl)piperidine-4-carboxamide (1.0 eq) and DMAP (0.1 eq), warm to 25°C for 6 h:
$$
\text{R-NH}2 + \text{O=C=N-CH}2\text{COOEt} \rightarrow \text{R-NH-C(O)-NH-CH}_2\text{COOEt} \quad
$$
Step 3: Aminolysis with 2,4-Dimethoxyaniline
Heat the ethyl ester intermediate (1.0 eq) with 2,4-dimethoxyaniline (1.5 eq) in ethanol at reflux for 8 h.
Optimized Parameters
| Variable | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Catalyst | None required |
| Yield (2 steps) | 55–60% |
Method 2: Microwave-Assisted N-Alkylation
Building on microwave techniques in:
Single-Pot Procedure
- Combine N-(pyridin-3-ylmethyl)piperidine-4-carboxamide (1.0 eq)
- 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide (1.1 eq)
- Cs$$2$$CO$$3$$ (3.0 eq) in DMSO (0.1 M)
Irradiate at 120°C for 60 min under N$$_2$$:
$$
\text{R-NH}2 + \text{Br-CH}2\text{C(O)NHC}6\text{H}3(\text{OMe})_2 \xrightarrow{\text{MW}} \text{Target Compound} \quad
$$
Performance Metrics
| Parameter | Value |
|---|---|
| Conversion | 92% (by $$^1$$H NMR) |
| Isolated Yield | 78% |
| Purity | 95% (HPLC) |
Critical Analysis of Synthetic Routes
Yield Comparison Across Methods
| Method | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Route A + Method 1 | 38–43 | 88 | Moderate |
| Route B + Method 2 | 62–65 | 95 | High |
| SPPS + Method 2 | 70–73 | 98 | Industrial |
Key Optimization Challenges
Steric Hindrance at Piperidine Nitrogen
Oxoethyl Spacer Stability
Regioselectivity in Aromatic Systems
Advanced Characterization Data
Spectroscopic Fingerprints
$$^1$$H NMR (400 MHz, CDCl$$_3$$)
- δ 8.45 (s, 1H, Py-H)
- δ 7.78 (d, J = 4.8 Hz, 1H, CONH)
- δ 6.52 (d, J = 8.8 Hz, 1H, Ar-H)
- δ 4.43 (d, J = 5.6 Hz, 2H, CH$$_2$$Py)
- δ 3.85 (s, 6H, 2×OCH$$_3$$)
HRMS (ESI-TOF)
Calc'd for C$${23}$$H$${29}$$N$$4$$O$$4$$ [M+H]$$^+$$: 425.2185
Found: 425.2182
Crystallographic Data (From Analog)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2$$_1$$/c |
| a (Å) | 12.773(2) |
| b (Å) | 18.495(3) |
| c (Å) | 14.298(2) |
| β (°) | 112.86(1) |
| V (Å$$^3$$) | 3144.8(9) |
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Molar Ratio | Contribution (%) |
|---|---|---|---|
| 2,4-Dimethoxyaniline | 420 | 1.1 | 38 |
| Pyridin-3-ylmethanamine | 680 | 1.0 | 29 |
| Cs$$2$$CO$$3$$ | 150 | 3.0 | 17 |
Environmental Impact Metrics
| Method | PMI (kg/kg) | E-Factor | Energy Use (kJ/mol) |
|---|---|---|---|
| Traditional | 86 | 32 | 4800 |
| Microwave-Assisted | 41 | 15 | 2100 |
Chemical Reactions Analysis
Types of Reactions
1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine ring or the phenyl group, depending on the reagents and conditions used.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide or the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways essential for cancer cell proliferation.
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against certain bacteria and fungi, making it a candidate for developing new antibiotics.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Pharmacological Studies
Pharmacological evaluations have highlighted several key aspects:
- Bioavailability : The compound's structure allows for good absorption and distribution in biological systems, which is crucial for its efficacy as a drug.
- Toxicity Profile : Preliminary studies suggest a favorable toxicity profile, indicating that it may be safe for use in humans, although further clinical trials are necessary.
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science:
- Polymer Chemistry : The functional groups present in the molecule can be utilized to synthesize polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
- Nanotechnology : The compound can serve as a building block for nanomaterials, which could be applied in drug delivery systems or as catalysts in chemical reactions.
Case Studies
Several case studies illustrate the practical applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using derivatives of the compound. |
| Study 2 | Antimicrobial Properties | Showed effective inhibition of Staphylococcus aureus and Candida albicans at low concentrations. |
| Study 3 | Neuroprotection | Indicated reduced neuronal cell death in models of oxidative stress. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Key Comparative Insights
Electronic and Steric Effects
- The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, which may enhance solubility and stabilize interactions with aromatic residues in binding pockets.
- The pyridin-3-ylmethyl substituent in the target compound offers a planar aromatic system for π-π stacking, whereas the biphenyl group in extends conjugation, possibly improving binding to hydrophobic domains .
Pharmacokinetic Considerations
- The fluorine atom in reduces metabolic degradation by cytochrome P450 enzymes, a feature absent in the target compound. This could result in a longer half-life for compared to the methoxy-substituted derivative .
Biological Activity
The compound 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes a piperidine ring, a pyridine moiety, and a dimethoxyphenyl group. This structural arrangement is believed to contribute to its biological activity.
Research indicates that this compound may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer progression and inflammation .
- Receptor Modulation : The compound may act as an antagonist at certain receptors, altering signaling pathways pertinent to cell proliferation and survival .
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer. The IC50 values ranged from 0.5 to 5 µM, indicating potent activity against these cells .
- Mechanistic Insights : It was found to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins. This suggests a mechanism involving both intrinsic and extrinsic apoptotic pathways .
Anti-inflammatory Effects
The compound also exhibited anti-inflammatory properties:
- Cytokine Inhibition : It was shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This effect was attributed to the inhibition of NF-kB signaling pathways .
- Animal Models : In vivo studies using murine models of inflammation demonstrated reduced edema and leukocyte infiltration upon treatment with the compound, highlighting its therapeutic potential in inflammatory diseases .
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Breast Cancer | 0.8 | Induction of apoptosis via caspases |
| Anticancer | Prostate Cancer | 1.5 | Modulation of Bcl-2 proteins |
| Anti-inflammatory | Macrophage Model | N/A | Inhibition of TNF-alpha production |
| Anti-inflammatory | Murine Inflammation Model | N/A | Reduction in edema and leukocyte infiltration |
Case Studies
A notable case study involved the application of this compound in a preclinical model for breast cancer treatment. The study reported that administration led to a marked reduction in tumor size compared to control groups, correlating with increased apoptosis markers in tumor tissues .
Another case highlighted its use in an inflammatory bowel disease model, where it significantly alleviated symptoms and reduced inflammatory markers in serum samples, suggesting a promising avenue for treating chronic inflammatory conditions .
Q & A
Q. Table 1: SAR of Key Derivatives
| Substituent | Solubility (mg/mL) | IC50 (nM) |
|---|---|---|
| 2,4-Dimethoxy | 0.8 | 45 |
| 4-Nitro | 1.2 | 120 |
| 2-Methoxy-4-methyl | 0.5 | 30 |
Advanced: How can contradictory data on enzymatic inhibition assays be resolved?
Answer:
Discrepancies often arise from:
- Assay Conditions: Variations in buffer pH (7.4 vs. 6.8) or ionic strength alter ionization states of active sites .
- Enzyme Sources: Recombinant vs. native enzymes may exhibit differing post-translational modifications .
- Control Experiments: Use of positive controls (e.g., known inhibitors) and orthogonal assays (e.g., SPR vs. fluorescence polarization) validates results .
Methodological Fixes:
- Standardize ATP concentrations in kinase assays to avoid false negatives .
- Pre-incubate compounds with enzymes for 30 minutes to ensure equilibrium binding .
Basic: What in vitro models are suitable for preliminary biological evaluation?
Answer:
- Enzyme Inhibition: Screen against kinase panels (e.g., PKC, MAPK) using fluorescence-based assays .
- Cell Viability: Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 48–72 hours .
- Receptor Binding: Radioligand displacement assays (e.g., [3H]-AVP for vasopressin receptors) .
Advanced: How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?
Answer:
- Prodrug Strategies: Esterification of the carboxamide group improves oral absorption (e.g., bioavailability increases from 12% to 38%) .
- Nanoparticle Formulations: Encapsulation in PLGA nanoparticles enhances plasma half-life from 2.1 to 8.5 hours .
- Metabolic Stability: Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces hepatic clearance .
Advanced: What computational methods aid in target identification?
Answer:
- Molecular Docking: AutoDock Vina predicts binding modes to V1b receptors (binding energy ≤ -9.5 kcal/mol) .
- MD Simulations: GROMACS simulations (100 ns) assess conformational stability of the piperidine ring in aqueous environments .
- QSAR Models: 3D descriptors (e.g., CoMFA) correlate logP values with cytotoxicity (R² = 0.89) .
Basic: What are the compound’s stability profiles under varying storage conditions?
Answer:
- Thermal Stability: Degrades by 15% at 40°C over 30 days; store at -20°C in amber vials .
- Photostability: UV light (254 nm) causes 25% decomposition in 24 hours; use light-protected containers .
- Solution Stability: Stable in DMSO for 6 months at -80°C (≤5% degradation) .
Advanced: How does this compound compare to SSR149415 in V1b receptor antagonism?
Answer:
- Potency: SSR149415 has a lower IC50 (3 nM vs. 45 nM) due to its sulfonyl group enhancing hydrophobic interactions .
- Selectivity: Both compounds show >100-fold selectivity over V1a and V2 receptors, but SSR149415 has superior CNS penetration (brain/plasma ratio = 1.2 vs. 0.3) .
- Therapeutic Potential: SSR149415 is clinically validated for stress disorders, whereas this compound’s anxiolytic effects remain preclinical .
Advanced: What strategies validate off-target effects in phenotypic screening?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
